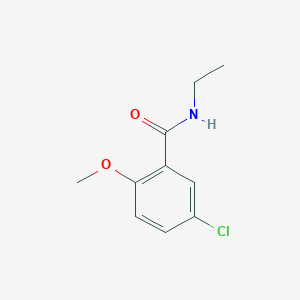

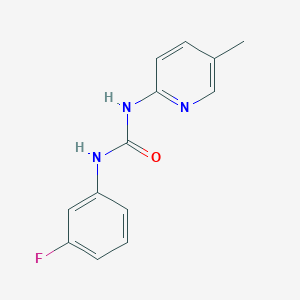

![molecular formula C12H13N3O2S B5870275 N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

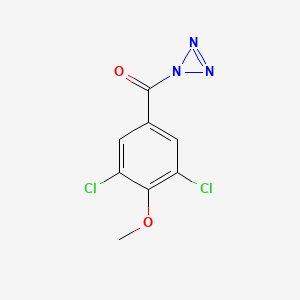

“N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide” is a complex organic compound. It contains a methoxyphenyl group, a thiadiazol group, and a propanamide group . The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent. The thiadiazol group is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The propanamide group is a carboxamide derived from propanoic acid .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the methoxyphenyl, thiadiazol, and propanamide groups. The exact structure would depend on the positions of these groups relative to each other .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The methoxyphenyl and thiadiazol groups could potentially undergo electrophilic substitution reactions, while the propanamide group could participate in various reactions involving the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on its functional groups. For example, the presence of the polar amide group and the aromatic ring could contribute to its solubility in polar solvents .安全和危害

未来方向

作用机制

Target of Action

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide primarily targets specific enzymes or receptors involved in cellular processes. These targets are often proteins that play crucial roles in signaling pathways, metabolic processes, or structural functions within the cell. Identifying the exact target requires detailed biochemical studies, but similar compounds often interact with enzymes involved in inflammation or bacterial cell wall synthesis .

Mode of Action

The compound interacts with its target through binding to the active site or allosteric sites of the enzyme or receptor. This binding can inhibit or activate the target’s function, leading to a cascade of biochemical events. For instance, if the target is an enzyme, the compound may inhibit its catalytic activity, thereby blocking a specific metabolic pathway .

Biochemical Pathways

The affected biochemical pathways depend on the specific target of the compound. If the target is an enzyme involved in inflammation, the compound may reduce the production of pro-inflammatory cytokines. Alternatively, if the target is a bacterial enzyme, the compound may disrupt cell wall synthesis, leading to bacterial cell death . These pathways often involve complex networks of interactions that ultimately result in the desired therapeutic effect.

Pharmacokinetics

The pharmacokinetics of this compound include its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract if administered orally. It then distributes throughout the body, potentially crossing cell membranes to reach its target. Metabolism typically occurs in the liver, where the compound may be converted into active or inactive metabolites. Finally, excretion is usually via the kidneys .

Result of Action

At the molecular level, the compound’s action results in the inhibition or activation of its target, leading to changes in cellular processes. For example, inhibition of an inflammatory enzyme can reduce inflammation and pain. At the cellular level, this can result in decreased cell proliferation, apoptosis of targeted cells, or reduced production of inflammatory mediators .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures may denature the compound or its target, reducing efficacy. Additionally, interactions with other drugs or dietary components can affect the compound’s absorption and metabolism .

属性

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-3-10(16)13-12-15-14-11(18-12)8-6-4-5-7-9(8)17-2/h4-7H,3H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNDAKIIRGJWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(S1)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,5-dibromo-2-pyridinyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5870211.png)

![N-(4-chlorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5870245.png)

![2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5870246.png)

![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)

![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)